5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione , also known by its chemical formula C_{15}H_{12}O_5 , is a fascinating compound with a benzofuran core. Benzofuran compounds are widely distributed in nature and have garnered attention due to their diverse biological activities. These include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s structure combines the benzofuran ring with a dioxane moiety, resulting in an intriguing molecular architecture.
Synthesis Analysis
- Free Radical Cyclization Cascade : A unique approach that enables the synthesis of challenging polycyclic benzofuran compounds. This method involves a series of radical reactions, leading to complex derivatives .
- Proton Quantum Tunneling : An efficient strategy yielding benzofuran rings with fewer side reactions and high yields. This approach is conducive to constructing intricate benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of This compound comprises a benzofuran ring fused with a dioxane ring. The benzofuran core contributes to its biological activity, making it a potential natural drug lead compound .
Scientific Research Applications
Synthesis and Structural Characterization
Research on derivatives of Meldrum’s acid, which is structurally similar to 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has provided insights into their synthesis and structural characteristics. For instance, the study by Dey et al. (2015) on 5-arylidene derivatives of Meldrum’s acid highlights the synthesis of such compounds and their detailed structural characterization using X-ray crystallography. These studies are crucial for understanding the molecular geometry, intermolecular interactions, and the electronic properties of these compounds, indicating their potential applications in material science and as intermediates in organic synthesis (Dey, Ghosh, Ghosh, & Mukherjee, 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to their wide range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .
properties
IUPAC Name |
5-(1-benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-15(2)19-13(16)11(14(17)20-15)7-9-8-18-12-6-4-3-5-10(9)12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZFFTCFCPVJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=COC3=CC=CC=C32)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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